(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate” is an organic compound containing a benzotriazine ring, which is a type of heterocyclic compound . The “4-Oxo” indicates the presence of a carbonyl group (C=O) at the 4th position of the benzotriazine ring. The “methyl 2,3-dimethoxybenzoate” part suggests the presence of a benzoate ester functional group, which is attached to the benzotriazine ring via a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzotriazine ring, the carbonyl group at the 4th position, and the ester group attached via a methyl group. These functional groups would likely influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbonyl group could be involved in nucleophilic addition reactions, while the ester group could undergo hydrolysis, among other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ester group might make the compound somewhat polar, influencing its solubility in different solvents .Scientific Research Applications
Toxicity and Environmental Impact
Benzotriazole derivatives are utilized as corrosion inhibitors in industrial applications such as coolants, deicers, and hydraulic fluids. Their presence in the environment, particularly in aquatic ecosystems, has prompted studies on their toxicity. For instance, research has demonstrated varying degrees of toxicity of benzotriazole and its derivatives on aquatic organisms, underlining the need for environmental risk assessments and the development of safer alternatives or mitigation strategies for their release into ecosystems (Pillard et al., 2001).
Chemical Synthesis and Application
The synthesis and application of benzotriazole derivatives in chemical reactions have been explored, highlighting their utility in creating novel chemical structures. For example, compounds derived from benzotriazole have been synthesized for potential use in various chemical and pharmaceutical applications, demonstrating the versatility and importance of benzotriazole derivatives in synthetic chemistry (Katritzky et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-23-14-9-5-7-12(15(14)24-2)17(22)25-10-20-16(21)11-6-3-4-8-13(11)18-19-20/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMIMRJYJLQWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.